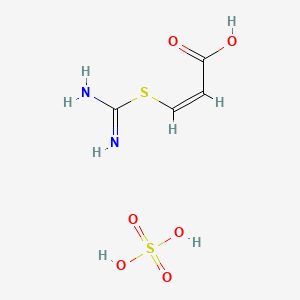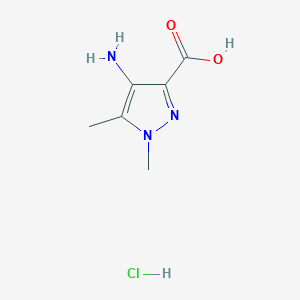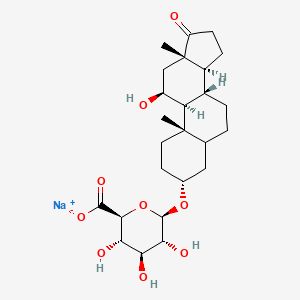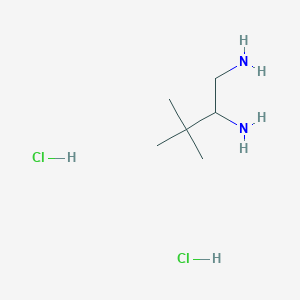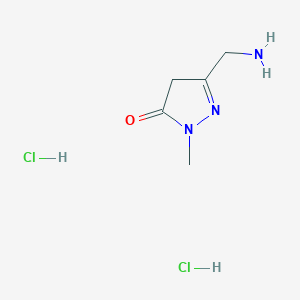
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Vue d'ensemble
Description
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride (AMPD) is a novel synthetic compound that has recently been developed for use in scientific research. AMPD is a derivative of pyrazolone, a heterocyclic compound that is commonly used as a starting material for synthesizing various compounds. AMPD has been found to be a useful reagent for a variety of biochemical and physiological experiments due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Pathways
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of various biologically significant heterocyclic compounds. Patel (2017) in "World Journal of Pharmacy and Pharmaceutical Sciences" emphasizes its role in synthesizing heterocyclic compounds through one-pot multicomponent reactions, showcasing its versatility in chemical synthesis (Patel, 2017).
Molecular Structure and Hydrogen Bonding
The molecular structure of compounds containing this chemical often exhibits significant hydrogen bonding interactions. Quiroga et al. (2010) in "Acta Crystallographica Section C" discuss the hydrogen-bonded chain formation in related compounds, highlighting the importance of hydrogen bonding in defining their structure (Quiroga et al., 2010).
Sonochemical Synthesis
Sonochemical methods have been used for the synthesis of novel compounds involving 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride. Roshan et al. (2012) in "Chinese Chemical Letters" describe an ultrasound-assisted preparation of novel pyrazolo[3,4-b]pyridin-6(7H)-ones, indicating the effectiveness of sonochemical methods in synthesizing derivatives (Roshan et al., 2012).
Crystallographic Investigations
Crystallographic studies have been pivotal in understanding the structural aspects of derivatives of this compound. Hayvalı et al. (2010) in "Acta Chimica Slovenica" conducted crystallographic investigations to understand the tautomeric equilibria and molecular structures of Schiff base ligands related to this compound (Hayvalı et al., 2010).
Antimicrobial and Antitumor Activities
Compounds derived from 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride have been studied for their antimicrobial and antitumor activities. Titi et al. (2020) in "Journal of Molecular Structure" synthesized and characterized pyrazole derivatives to identify antitumor, antifungal, and antibacterial pharmacophore sites, showcasing its potential in therapeutic applications (Titi et al., 2020).
Computational Studies and Drug Design
The compound has also been subject to computational studies for drug design. Singh et al. (2009) in "Iranian Journal of Biotechnology" performed computational structure-activity relationship studies, highlighting its significance in the rational design of pharmacologically active molecules (Singh et al., 2009).
Propriétés
IUPAC Name |
5-(aminomethyl)-2-methyl-4H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-8-5(9)2-4(3-6)7-8;;/h2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXLGGCJOGUBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride | |
CAS RN |
1803610-48-1 | |
| Record name | 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)




